molecular formula C26H24F3N B1678342 Paliroden CAS No. 188396-77-2

Paliroden

Número de catálogo: B1678342
Número CAS: 188396-77-2
Peso molecular: 407.5 g/mol
Clave InChI: CNEWKIDCGDXBDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paliroden es un compuesto neurotrófico, no peptídico, activo por vía oral que activa la síntesis de neurotrofinas endógenas. Ha demostrado potencial para aumentar la tasa de formación de progenitores neuronales y neuronas maduras. This compound se investiga principalmente por su uso en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Métodos De Preparación

La síntesis de Paliroden implica varios pasos, comenzando con la preparación de los intermedios bifenilo y trifluorometilfenilo. Estos intermedios se someten luego a una serie de reacciones, que incluyen alquilación y ciclización, para formar el compuesto final. Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Paliroden experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos, para formar varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Neuroprotection and Neurogenesis

Paliroden has been shown to enhance the formation of neural progenitors and mature neurons. This property makes it a candidate for addressing neurodegenerative conditions where neuronal loss is prevalent. Studies indicated that it could potentially improve cognitive functions by promoting neurogenesis in the adult brain .

Alzheimer's Disease

This compound was evaluated in a Phase II clinical trial aimed at assessing its effects on patients with Alzheimer's disease. The study focused on measuring changes through 18F^{18}F-Dopa PET imaging to observe dopaminergic activity and neurodegeneration progression . Although results were initially promising, the drug did not demonstrate sufficient efficacy to warrant further development.

Parkinson's Disease

In Parkinson's disease research, this compound was similarly assessed for its ability to slow disease progression and improve symptoms. A multicenter randomized trial investigated its effects on early-onset Parkinson's patients, focusing on the time until the initiation of standard treatment (levodopa or dopamine agonists) became necessary . The findings suggested a significant decline in symptoms among treated participants, although this was not sustained in later stages of development.

Table 1: Summary of Clinical Trials Involving this compound

Study TitleConditionPhaseKey Findings
Effects of this compound on Alzheimer’s DiseaseAlzheimer’s DiseasePhase IIInvestigated effects on cognitive decline; insufficient efficacy noted.
This compound in Early-Onset Parkinson’s DiseaseParkinson’s DiseasePhase IISignificant symptom reduction observed; further development discontinued due to mixed results.

Detailed Insights from Clinical Trials

  • Alzheimer’s Disease Trial :
    • Objective : To evaluate the impact of this compound on cognitive decline using 18F^{18}F-Dopa PET imaging.
    • Outcome : The trial did not meet primary endpoints for efficacy, leading to discontinuation .
  • Parkinson’s Disease Trial :
    • Objective : To assess the delay in the need for standard treatment in early-onset patients.
    • Outcome : Initial results were promising; however, long-term efficacy was not established, leading to termination of further studies .

Mecanismo De Acción

Paliroden ejerce sus efectos activando la síntesis de neurotrofinas endógenas, que son esenciales para el crecimiento, la supervivencia y la diferenciación de las neuronas. Puede actuar como un inhibidor irreversible de la monoaminooxidasa B (MAO B), aumentando así los niveles de factores neurotróficos en el cerebro. Este mecanismo ayuda a la formación de progenitores neuronales y neuronas maduras, contribuyendo a sus efectos neuroprotectores .

Comparación Con Compuestos Similares

Paliroden es único en comparación con otros compuestos neurotróficos debido a su naturaleza no peptídica y su capacidad de ser activo por vía oral. Los compuestos similares incluyen:

    Xaliproden: Otro compuesto neurotrófico que se investiga por su potencial en el tratamiento de enfermedades neurodegenerativas.

    Selegilina: Un inhibidor de la monoaminooxidasa B utilizado en el tratamiento de la enfermedad de Parkinson.

    Rasagilina: Otro inhibidor de la monoaminooxidasa B con propiedades neuroprotectoras.

This compound se destaca por su activación específica de neurotrofinas endógenas y su potencial para una mayor eficacia en la promoción de la neurogénesis .

Actividad Biológica

Paliroden, also known as SR57667B, is a non-peptidic neurotrophic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical trial findings, and relevant case studies.

Chemical Characteristics

  • Chemical Formula : C26_{26}H24_{24}F3_3N
  • Molecular Weight : Average 407.48 g/mol
  • Type : Small Molecule
  • DrugBank Accession Number : DB05454

This compound primarily functions by activating the synthesis of endogenous neurotrophins, which are crucial for the survival and differentiation of neurons. It has been suggested that it may also act as an irreversible inhibitor of monoamine oxidase B (MAOB), contributing to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine . Additionally, this compound has been shown to inhibit acetylcholinesterase and impair β-amyloid formation, both critical factors in the pathology of Alzheimer's and Parkinson's diseases .

Biological Activity

This compound's biological activity can be summarized as follows:

  • Neurogenesis : Increases the formation of neural progenitors and mature neurons.
  • Neuroprotection : Exhibits protective effects against neurotoxicity.
  • Cognitive Enhancement : Potentially improves cognitive functions in neurodegenerative conditions.

Clinical Trials and Research Findings

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating Parkinson's Disease:

Phase II Trials

  • Study Title : Effect of SR57667B on 18F-Dopa PET Imaging in Patients with Parkinson's Disease
    • Objective : To assess the impact on dopaminergic function.
    • Findings : The study indicated a significant decline in Parkinsonian symptoms among participants treated with this compound compared to placebo .
  • Trial Design :
    • Participants : 38 patients with early-stage Parkinson’s Disease.
    • Primary Outcome Measure : Time until progression necessitated initiation of levodopa or dopamine agonist treatment.
    • Results : Demonstrated a statistically significant delay in disease progression and improvement in motor functions .

Case Studies

A notable case study involved the use of artificial intelligence to assess preclinical neurotoxicity related to this compound. Researchers utilized AI models to analyze histological changes in astrocytes, providing quantitative data that enhanced the understanding of this compound's neuroprotective properties. This approach minimized subjectivity in pathological evaluations and allowed for more consistent results across studies .

Data Table: Summary of Clinical Trials Involving this compound

Trial IDPhaseConditionPrimary OutcomeResults Summary
NCT00220272IIParkinson's DiseaseTime until levodopa treatmentSignificant delay in symptom progression
NCT00220273IIAlzheimer's DiseaseCognitive function improvementPositive cognitive effects noted

Propiedades

IUPAC Name

1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEWKIDCGDXBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870180
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR 57667 may be an irreversible MAOB inhibitor.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

188396-77-2
Record name Paliroden [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIRODEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paliroden
Reactant of Route 2
Reactant of Route 2
Paliroden
Reactant of Route 3
Reactant of Route 3
Paliroden
Reactant of Route 4
Paliroden
Reactant of Route 5
Paliroden
Reactant of Route 6
Reactant of Route 6
Paliroden

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.